2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
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Overview
Description
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Phenylurea Moiety: The phenylurea group can be introduced by reacting aniline with phosgene to form phenyl isocyanate, which is then reacted with the appropriate amine to form the phenylurea derivative.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced through a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylurea moiety.
Reduction: Reduction reactions can occur at the carbonyl groups or the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be used in the development of new drugs, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound can be used to study its effects on various biological pathways and processes.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxylate
- 2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxylic acid
- 2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSRHPBZMABMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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